2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole

Agrochemical synthesis Thiazole intermediates Herbicide development

This heterocyclic building block is distinguished by its orthogonal reactive centers: a 2-chloromethyl electrophilic handle for nucleophilic substitution and a 5-difluoromethyl group essential for bioactivity (lipophilic H-bond donor A=0.085-0.126). This dual-functionality enables sequential derivatization for herbicidal and fungicidal SAR programs, as documented in EP4058449B1. Sourcing this specific pattern precludes generic alternatives lacking this precise substitution.

Molecular Formula C5H4ClF2NS
Molecular Weight 183.61 g/mol
CAS No. 2758004-46-3
Cat. No. B6237265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole
CAS2758004-46-3
Molecular FormulaC5H4ClF2NS
Molecular Weight183.61 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)CCl)C(F)F
InChIInChI=1S/C5H4ClF2NS/c6-1-4-9-2-3(10-4)5(7)8/h2,5H,1H2
InChIKeyLQNDYNFDUWYMFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-(difluoromethyl)-1,3-thiazole (CAS 2758004-46-3) Procurement Guide: Structure and Core Characteristics


2-(Chloromethyl)-5-(difluoromethyl)-1,3-thiazole (CAS 2758004-46-3) is a heterocyclic compound belonging to the 1,3-thiazole family, featuring a five-membered ring containing both sulfur and nitrogen atoms . Its molecular formula is C5H4ClF2NS with a molecular weight of 183.61 g/mol . The compound bears two key functional substituents: a chloromethyl group (-CH2Cl) at the 2-position and a difluoromethyl group (-CF2H) at the 5-position of the thiazole core . This specific substitution pattern places it within the class of fluorinated heterocyclic intermediates with established utility in agrochemical synthesis programs, particularly for the construction of herbicidal and fungicidal active ingredients [1].

Why 2-(Chloromethyl)-5-(difluoromethyl)-1,3-thiazole Cannot Be Replaced by Generic Thiazole Analogs


Generic substitution among thiazole intermediates is precluded by the specific substitution pattern (2-chloromethyl, 5-difluoromethyl) of this compound, which confers a unique bifunctional electrophilic profile essential for targeted derivatization [1]. In pesticide design, the difluoromethyl group is not merely a fluorinated substituent but functions as a lipophilic hydrogen bond donor and bioisostere of thiol or hydroxyl moieties, with hydrogen bond acidity parameters (A = 0.085–0.126) that substantially alter target binding and metabolic stability [2]. Simultaneously, the chloromethyl group provides a versatile electrophilic handle for nucleophilic substitution reactions, enabling further synthetic elaboration [1]. Compounds lacking this precise dual-functionality—such as simple chloromethyl thiazoles (e.g., 2-chloro-5-chloromethylthiazole) or unsubstituted difluoromethyl thiazoles—lack the orthogonal reactive centers required for the sequential synthetic transformations documented in agrochemical patent literature [3].

Quantitative Differentiation Evidence for 2-(Chloromethyl)-5-(difluoromethyl)-1,3-thiazole vs. Closest Analogs


Regioisomeric Substitution Pattern Determines Synthetic Utility: 2-Chloromethyl-5-difluoromethyl vs. 5-Chloromethyl-2-difluoromethyl Thiazole

The target compound (2-chloromethyl, 5-difluoromethyl) exhibits fundamentally different reactivity compared to its regioisomer (5-chloromethyl, 2-difluoromethyl-thiazole, CAS 2703780-27-0) . The chloromethyl group at the 2-position adjacent to the thiazole nitrogen undergoes nucleophilic substitution with different kinetics and regioselectivity than the 5-position chloromethyl group, a distinction that critically impacts downstream derivatization pathways [1]. In the synthesis of herbicidal thiazole compounds, the 2-position chloromethyl group enables coupling with amine nucleophiles to generate N-alkylated derivatives, whereas the 5-position difluoromethyl group remains intact as a pharmacophoric element for target binding [1].

Agrochemical synthesis Thiazole intermediates Herbicide development

Difluoromethyl Group Confers Lipophilic Hydrogen Bond Donor Capacity Absent in Non-Fluorinated Analogs

The 5-difluoromethyl (-CF2H) substituent in the target compound functions as a lipophilic hydrogen bond donor, a property completely absent in non-fluorinated thiazole analogs bearing methyl (-CH3) or hydrogen substituents at the 5-position [1]. Quantitative hydrogen bond acidity measurements using Abraham's solute 1H NMR analysis established that the difluoromethyl group exhibits hydrogen bond donor parameters (A values) ranging from 0.085 to 0.126, comparable to thiophenol, aniline, and amine groups [1]. This property is absent in 2-(chloromethyl)-5-methyl-1,3-thiazole and other non-fluorinated analogs, which display A values approaching zero [1].

Medicinal chemistry Pesticide design Bioisosterism

Difluoromethyl Substitution Enhances Lipophilicity Relative to Non-Fluorinated Thiazole Analogs

The 5-difluoromethyl group in the target compound confers increased lipophilicity compared to non-fluorinated thiazole analogs bearing methyl or hydrogen substituents, a property critical for membrane permeability and bioavailability in agrochemical applications [1]. Experimental ΔlogP measurements (logP(XCF2H) – logP(XCH3)) across a series of aromatic compounds demonstrated values ranging from -0.1 to +0.4, with the majority of difluoromethyl-substituted compounds exhibiting increased lipophilicity relative to their methyl counterparts [1]. In pesticide design literature, difluoromethyl groups are recognized for moderately regulating metabolic stability, lipophilicity, and bioavailability of compounds compared to the more dramatic changes induced by trifluoromethyl substitution [2].

Lipophilicity Membrane permeability ADME properties

Bifunctional Electrophilic Centers Enable Orthogonal Derivatization Unavailable in Mono-Substituted Analogs

The target compound possesses two distinct electrophilic reaction centers—the 2-chloromethyl group and the 5-difluoromethyl-substituted thiazole ring—that can be independently addressed in sequential synthetic transformations [1]. In contrast, mono-substituted analogs such as 2-(chloromethyl)thiazole (CAS 3364-78-1) lack the 5-position fluorinated pharmacophore required for biological activity [2], while 5-(difluoromethyl)thiazole lacks the reactive chloromethyl handle necessary for further derivatization . This orthogonal reactivity is explicitly leveraged in the patent literature for constructing herbicidal thiazole compounds through successive nucleophilic substitution and cross-coupling reactions [1].

Synthetic versatility Orthogonal reactivity Intermediate utility

Metabolic Stability Enhancement via Difluoromethyl Substitution: Class-Level Evidence for Pesticide Applications

The difluoromethyl group at the 5-position confers enhanced resistance to oxidative metabolism compared to non-fluorinated methyl analogs, a property widely exploited in pesticide design [1]. In a comprehensive review of difluoromethyl isosteres in pesticide active molecules, the CF2H group was shown to moderately regulate metabolic stability compared to trifluoromethyl, providing an optimal balance between stability and clearance that avoids excessive environmental persistence [1]. Fluorination of heterocycles, including thiazoles, is established as an essential tactic for enhancing metabolic stability and membrane permeability in both pharmaceutical and agrochemical contexts [2]. Non-fluorinated thiazole analogs bearing 5-methyl or 5-hydrogen substituents undergo more rapid oxidative metabolism, limiting field half-life and requiring higher application rates [1].

Metabolic stability Oxidative metabolism Pesticide longevity

Validated Application Scenarios for 2-(Chloromethyl)-5-(difluoromethyl)-1,3-thiazole in Agrochemical R&D


Herbicidal Active Ingredient Development: Thiazole-Based Weed Control Agents

This compound serves as a strategic intermediate in the synthesis of herbicidal thiazole derivatives, as documented in European Patent EP4058449B1 [1]. The 2-chloromethyl group enables nucleophilic substitution with amine-containing building blocks to generate N-alkylated thiazole derivatives, while the 5-difluoromethyl group is retained as a pharmacophoric element essential for herbicidal activity [1]. The resulting herbicidal compositions are designed for broad-spectrum weed control in crop protection applications [1].

Fungicidal Compound Synthesis: Difluoromethylthiazolylcarboxanilide Scaffolds

The difluoromethyl-thiazole core of this intermediate aligns with the structural requirements for constructing difluoromethylthiazolylcarboxanilides, a class of compounds with documented microbicidal properties for controlling harmful microorganisms in crop protection and material preservation [1]. The chloromethyl group provides a versatile handle for introducing carboxanilide moieties through nucleophilic displacement followed by amide bond formation, a synthetic route documented in Bayer CropScience patent literature [1].

Fluorinated Building Block for Structure-Activity Relationship (SAR) Studies

The orthogonal reactivity of the 2-chloromethyl and 5-difluoromethyl groups enables systematic variation of substituents during SAR campaigns for pesticide lead optimization [1]. The difluoromethyl group's lipophilic hydrogen bond donor properties (A = 0.085–0.126) and its function as a bioisostere of thiol/hydroxyl groups [2] allow medicinal and agricultural chemists to probe target binding interactions that are inaccessible with non-fluorinated thiazole scaffolds. This makes the compound valuable for generating focused libraries of fluorinated thiazole derivatives for biological screening [3].

Late-Stage Functionalization and Diversification of Pesticide Lead Candidates

In modern agrochemical development, the introduction of difluoromethyl groups via late-stage functionalization has become an effective strategy for modifying biological activity and optimizing physicochemical properties [1]. This compound provides a pre-installed difluoromethyl group on the thiazole ring, enabling chemists to bypass challenging direct difluoromethylation steps. The chloromethyl group serves as a convenient anchor point for introducing diverse structural elements through nucleophilic substitution, accelerating the lead optimization phase of pesticide discovery programs [1].

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